Chemical properties of 2-Cyano-2-cyclohexylideneacetamide
Chemical properties of 2-Cyano-2-cyclohexylideneacetamide
An In-depth Technical Guide to the Chemical Properties of 2-Cyano-2-cyclohexylideneacetamide
Introduction
2-Cyano-2-cyclohexylideneacetamide, a derivative of cyanoacetamide, stands as a highly versatile and reactive intermediate in modern organic synthesis. Characterized by its unique α,β-unsaturated system bearing both a nitrile and an amide functional group, this molecule serves as a powerful building block for the construction of complex heterocyclic scaffolds and spiro-compounds.[1][2] Its strategic importance is particularly pronounced in the fields of medicinal chemistry and drug development, where cyanoacetamide derivatives are recognized as essential synthons for bioactive compounds.[1][3] This guide provides a comprehensive technical overview of the synthesis, spectroscopic profile, reactivity, and safe handling of 2-Cyano-2-cyclohexylideneacetamide, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
2-Cyano-2-cyclohexylideneacetamide (CAS No. 704-16-5) possesses a molecular formula of C₉H₁₂N₂O.[2][4] The structure features a cyclohexylidene ring double-bonded to a carbon atom that is concurrently substituted with a cyano (-C≡N) group and an acetamide (-C(=O)NH₂) group. This arrangement creates an electron-deficient π-system, which is fundamental to its chemical reactivity.
The cyclohexane ring is expected to adopt a stable chair conformation, a structural feature observed in analogous compounds like 2-cyano-N-cyclohexylacetamide and 2-cyano-N′-(cyclohexylidene)acetohydrazide.[5][6][7]
Table 1: Physicochemical Properties of 2-Cyano-2-cyclohexylideneacetamide
| Property | Value | Source |
| CAS Number | 704-16-5 | [2] |
| Molecular Formula | C₉H₁₂N₂O | [2][4] |
| Molecular Weight | 164.21 g/mol | [2] |
| Exact Mass | 164.094963 Da | [2][4] |
| Boiling Point | 391.6 °C at 760 mmHg | [2] |
| Flash Point | 190.6 °C | [2] |
| Density | 1.152 g/cm³ | [2] |
| XLogP3 | 1.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
Synthesis: The Knoevenagel Condensation
The primary and most efficient route for synthesizing 2-Cyano-2-cyclohexylideneacetamide is the Knoevenagel condensation.[8] This cornerstone reaction in organic chemistry involves the base-catalyzed condensation of an active methylene compound (2-cyanoacetamide) with a ketone (cyclohexanone).[9] The choice of this method is driven by the enhanced acidity of the α-protons in 2-cyanoacetamide, which are positioned between two potent electron-withdrawing groups (cyano and carbonyl), facilitating their removal by a base to initiate the reaction.
Caption: General workflow for the synthesis of 2-Cyano-2-cyclohexylideneacetamide.
Experimental Protocol: Synthesis via Piperidine Catalysis
This protocol describes a validated method for the Knoevenagel condensation to afford the title compound.[10]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclohexanone (1.0 eq) and 2-cyanoacetamide (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the stirred solution.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within a few hours.[10]
-
Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product in high purity.[6]
Causality of the Knoevenagel Mechanism
The reaction proceeds via a well-established mechanism that leverages the electronic properties of the reactants.
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Spectroscopic Characterization
Verification of the structure of 2-Cyano-2-cyclohexylideneacetamide relies on a combination of standard spectroscopic techniques.
Table 2: Key Spectroscopic Data for Structural Elucidation
| Technique | Functional Group | Expected Observation | Rationale |
| IR Spectroscopy | -C≡N (Nitrile) | Strong, sharp peak at ~2220 cm⁻¹ | Characteristic stretching frequency for a conjugated nitrile. |
| -C=O (Amide I) | Strong, sharp peak at ~1650-1680 cm⁻¹ | Frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation with the C=C double bond.[11] | |
| N-H (Amide) | Two medium peaks at ~3200-3400 cm⁻¹ | Symmetric and asymmetric stretching of the primary amide N-H bonds.[12][13] | |
| C=C (Alkene) | Medium peak at ~1600 cm⁻¹ | Stretching of the conjugated carbon-carbon double bond. | |
| ¹H NMR | -NH₂ (Amide) | Broad singlet, ~5.5-7.5 ppm | Chemical exchange and quadrupolar broadening. |
| Cyclohexylidene (-CH₂) | Multiplets, ~1.6-2.8 ppm | Protons on the cyclohexyl ring, with allylic protons appearing more downfield (~2.5-2.8 ppm). | |
| ¹³C NMR | -C=O (Carbonyl) | Signal at ~164 ppm | Typical chemical shift for a conjugated amide carbonyl.[3] |
| -C≡N (Nitrile) | Signal at ~118 ppm | Characteristic of a conjugated nitrile carbon.[3] | |
| C=C (Alkene) | Two signals at ~100 ppm and ~150 ppm | Representing the two sp² carbons of the double bond.[3] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 164 | Corresponds to the molecular weight of C₉H₁₂N₂O.[4] |
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-Cyano-2-cyclohexylideneacetamide stems from the reactivity conferred by its conjugated system and functional groups.
Michael Addition Reactions
The electron-withdrawing nature of the cyano and acetamide groups renders the β-carbon of the C=C double bond highly electrophilic, making the molecule an excellent Michael acceptor.[2] This reactivity allows for 1,4-conjugate addition of various nucleophiles, providing a straightforward route to more complex structures, such as spiro-substituted nicotinamides.[2]
Caption: Role as a Michael acceptor in conjugate addition reactions.
Precursor for Heterocyclic Synthesis
The cyano and amide functionalities are versatile handles for constructing a wide array of nitrogen-containing heterocycles, which are privileged scaffolds in drug discovery.[14][15] For instance, the active methylene group in related cyanoacetamides can participate in condensation and cyclization reactions to form pyridines, pyrazoles, and other ring systems.[14][16]
Analogue in Covalent Inhibitor Design
The 2-cyanoacrylamide moiety, of which 2-Cyano-2-cyclohexylideneacetamide is a structural analogue, is a recognized "warhead" for designing reversible covalent inhibitors.[17] In a biological context, the electrophilic double bond can react with nucleophilic cysteine residues in the active site of target proteins, such as kinases (e.g., TAK1).[17] This forms a reversible covalent bond, offering a therapeutic strategy that combines the high potency of covalent inhibition with a reduced risk of off-target effects compared to irreversible inhibitors.[17] This application is of significant interest to drug development professionals.
Safety and Handling
While a specific safety data sheet for 2-Cyano-2-cyclohexylideneacetamide is not widely available, the hazard profile can be inferred from its parent compound, 2-cyanoacetamide.
-
Hazards: 2-Cyanoacetamide is classified as harmful if swallowed and causes skin and serious eye irritation.[18] It may also cause respiratory tract irritation. The toxicological properties have not been fully investigated.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[19][20] Avoid generating dust and minimize contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations.[18][19]
Conclusion
2-Cyano-2-cyclohexylideneacetamide is a synthetically valuable compound whose chemical properties are dominated by its conjugated, electron-deficient structure. Its straightforward synthesis via the Knoevenagel condensation, coupled with its reactivity as a Michael acceptor and precursor for heterocyclic systems, makes it an indispensable tool for organic and medicinal chemists. For professionals in drug development, the underlying 2-cyanoacrylamide scaffold represents a promising platform for the design of targeted covalent inhibitors. A thorough understanding of its synthesis, characterization, and reactivity is crucial for leveraging its full potential in creating novel molecular entities.
References
-
Fadda AA, Bondock S, Rabie R, Etman HA. Cyanoacetamide derivatives as synthons in heterocyclic synthesis. Turkish Journal of Chemistry. 2008; 32 (3): 259-286. [Link]
-
Douša M, et al. A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis. 2016. [Link]
-
Harrison WTA, et al. Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide. Acta Crystallographica Section E: Crystallographic Communications. 2014. [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. 2025. [Link]
-
Kant R, et al. Crystal Structure of 2-Cyano-N-cyclohexylacetamide. ResearchGate. 2016. [Link]
-
2-Cyano-2-cyclohexylideneacetamide. LookChem. [Link]
-
Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research. 2025. [Link]
-
Material Safety Data Sheet 2-Cyanoacetamide, 99%. Exposome-Explorer. [Link]
-
2-cyano-2-cyclohexylideneacetamide (C9H12N2O). PubChemLite. [Link]
-
Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. 2026. [Link]
-
Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide. ResearchGate. [Link]
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. VNU Journal of Science: Natural Sciences and Technology. [Link]
-
Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Eureka. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
-
Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]
-
Cyanoacetamide derivatives reactivity. ResearchGate. [Link]
-
Synthesis and synthetic applications of cyanoacetamides. ResearchGate. [Link]
-
Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. PubMed. [Link]
-
New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. PMC. [Link]
-
Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. PubMed. [Link]
-
IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H)... ResearchGate. [Link]
-
Regiochemistry of the condensation of 2-aroyl-cyclohexanones and 2-cyanoacetamide: 13C-labeling studies and semiempirical MO calculations. PubMed. [Link]
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]
-
2-Cyanoacetamide. ResearchGate. [Link]
-
Cyanotoxins Analytical Methods Overview and New Developments. EPA. [Link]
-
Synthesis and Evaluation of Alkyl 4-(2-Cyanoacetamido) Benzoates for Antioxidant and Analgesic Activities. Journal of Chemical and Pharmaceutical Research. [Link]
-
Organic Chemistry Ir And Nmr Cheat Sheet. PrepAI.in. [Link]
Sources
- 1. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]
- 2. 2-Cyano-2-cyclohexylideneacetamide|lookchem [lookchem.com]
- 3. mjpe.periodikos.com.br [mjpe.periodikos.com.br]
- 4. PubChemLite - 2-cyano-2-cyclohexylideneacetamide (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. Crystal structure of 2-cyano-N′-(cyclohexylidene)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
